Miltipolone

Descripción general

Descripción

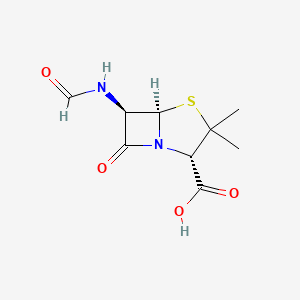

Miltipolone is a compound that has been isolated from the fresh root of Salvia miltiorrhiza . It has been discovered as a good and broad-spectrum inhibitor against the growth of cancer cells .

Synthesis Analysis

Miltipolone was discovered based on the activity-driven screening of traditional Chinese medicines (TCMs). The structural features of Miltipolone allow it to easily tautomerize between different forms. It is linked and stabilized by intermolecular O-H⋯O hydrogen bonds in the crystal structure .

Molecular Structure Analysis

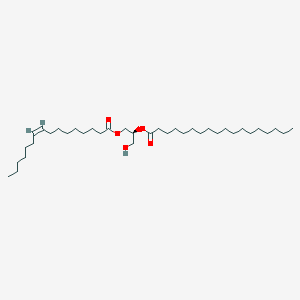

The molecular structure of Miltipolone is C19H24O3 . It has a novel tropolonoid norditerpene structure . The structural features of Miltipolone allow it to easily tautomerize between different forms .

Physical And Chemical Properties Analysis

The physical and chemical properties of Miltipolone include its molecular structure (C19H24O3) and its ability to tautomerize between different forms .

Aplicaciones Científicas De Investigación

Cancer Research

Miltipolone has been identified as a compound with significant cytotoxic properties . Its ability to induce cell death makes it a valuable candidate for cancer treatment research. Studies have focused on understanding its mechanism of action, potential targets within cancer cells, and its efficacy across different cancer cell lines.

Pharmacology

Given its potent biological activities, miltipolone is of interest in pharmacological studies. Researchers are exploring its potential as a lead compound for drug development, particularly in the realm of anti-tumor medications .

Natural Product Synthesis

The complex structure of miltipolone presents a challenge for chemists in terms of synthesis. Efforts to synthesize miltipolone can lead to advancements in chemical methodologies and provide insights into the synthesis of other norditerpene compounds .

Molecular Biology

In molecular biology, miltipolone can be used to study cell death pathways. Its cytotoxic nature allows scientists to investigate how cells respond to stress at the molecular level, which is crucial for understanding diseases like cancer .

Herbal Medicine

Salvia miltiorrhiza, the plant from which miltipolone is derived, is used in traditional Chinese medicine. Research into miltipolone’s effects can contribute to validating the therapeutic claims of herbal remedies and potentially lead to the discovery of new medicinal applications .

Biochemistry

Miltipolone’s interaction with biological molecules provides a window into enzyme-substrate interactions and the biochemistry of cell death. This can help in designing inhibitors or activators of specific biochemical pathways .

Chemical Ecology

As a natural product, miltipolone may play a role in the plant’s defense mechanisms. Studying its ecological function can provide insights into plant-insect interactions and the evolution of chemical defenses .

Toxicology

Understanding the toxicological profile of miltipolone is essential for assessing its safety as a potential therapeutic agent. Research in this field can help determine safe dosage levels and identify any adverse effects .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Miltipolone is a potent cytotoxic compound isolated from the fresh root of Salvia miltiorrhiza It’s known to exhibit broad-spectrum inhibitory activity against the growth of cancer cells .

Mode of Action

It’s postulated that miltipolone acts as a metal ion chelator . It’s structural features allow it to easily tautomerize between different forms and is linked and stabilized by intermolecular O-H/O hydrogen bonds . The interaction of Miltipolone with physiologically important ions in ddH2O solution changes UV absorption values . The chelation of Miltipolone with Fe2+ or Fe3+ alters the characteristic UV absorption peaks . Only fe2+ reverses miltipolone’s inhibition against the growth of cancer cells .

Result of Action

Miltipolone exhibits cytotoxic activities against cultured cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .

Propiedades

IUPAC Name |

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCERTNNJMAPQRG-BXWFABGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Miltipolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Miltipolone and what is its significance?

A1: Miltipolone is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes Miltipolone a promising candidate for further research in developing potential anticancer therapies.

Q2: What is the structure of Miltipolone and how was it determined?

A2: Miltipolone possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []

Q3: What are the known biological activities of Miltipolone?

A3: Miltipolone has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Q4: Are there any other compounds similar to Miltipolone found in Salvia miltiorrhiza?

A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside Miltipolone. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-10,14,15,17,27,43-hexahydroxy-11-[(4S,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1244491.png)

![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)

![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)

![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)

![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)

![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)